![molecular formula C21H20N4O B607645 3-(2-Phenylethynyl)-2-(2-pyrrolidin-1-ylethoxy)pyrido[2,3-b]pyrazine CAS No. 1025015-40-0](/img/structure/B607645.png)
3-(2-Phenylethynyl)-2-(2-pyrrolidin-1-ylethoxy)pyrido[2,3-b]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GK921 is an inhibitor of transglutaminase 2 (TG2; IC50 = 7.71 µM). It is cytotoxic against a panel of eight renal cell carcinoma (RCC) cell lines (mean GI50 = 0.905 µM). GK921 (8 mg/kg) suppresses tumor growth in ACHN and Caki-1 RCC mouse xenograft models.
GK921 is a transglutaminase 2 (TGase 2) inhibitor. GK921 showed cytotoxicity to RCC (average GI50 in eight RCC cell lines: 0.905 μM). A single treatment with GK921 almost completely reduced tumor growth by stabilizing p53 in the ACHN and CAKI-1 preclinical xenograft tumor models. TGase 2 inhibitor GK921 abrogates RCC growth in xenograft tumor models, suggesting the possibility of a new therapeutic approach to RCC.
科学的研究の応用
Electrochromic Materials : Zhao et al. (2014) studied polymeric electrochromic materials using a pyrido[4,3-b]pyrazine derivative as the acceptor unit. These materials exhibit significant changes in transmittance in the near-IR region, suggesting their potential application in NIR electrochromic devices (Zhao et al., 2014).
Synthesis of Derivatives : Kano and Yuasa (1983) reported the synthesis of 2-arylpyrido[3,4-b]pyrazine derivatives, highlighting the chemical versatility and potential for further functionalization of pyrido[2,3-b]pyrazine compounds (Kano & Yuasa, 1983).
Optoelectronic Properties : Zhao et al. (2004) synthesized a series of 2,5-di(aryleneethynyl)pyrazine derivatives, investigating their structural and optoelectronic properties. These compounds show promise in light-emitting device applications (Zhao et al., 2004).
Anticancer Agents : Murphy et al. (2011) discovered potent and selective inhibitors of PDK1 in the pyrazine ring, which have potential as anticancer agents (Murphy et al., 2011).
Conducting Polymers : Zhang et al. (2016) prepared donor–acceptor type conducting polymers containing pyrido[4,3-b]pyrazine. These polymers showed potential in electrochromic device applications due to their desirable optical contrasts and excellent stability (Zhang et al., 2016).
Facile Synthesis and Characterization : Sanad et al. (2018) conducted a facile synthesis and characterization of novel pyrido[3,2-d]pyrimidine derivatives. Such methodologies can be critical in developing new compounds with potential applications in various fields (Sanad et al., 2018).
Antibacterial Properties : Miyazawa et al. (1997) synthesized novel pyrido[2,3-b]pyrazine derivatives and evaluated their antibacterial activities. This demonstrates the potential of these compounds in medical applications (Miyazawa et al., 1997).
特性
IUPAC Name |
3-(2-phenylethynyl)-2-(2-pyrrolidin-1-ylethoxy)pyrido[2,3-b]pyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c1-2-7-17(8-3-1)10-11-19-21(26-16-15-25-13-4-5-14-25)24-18-9-6-12-22-20(18)23-19/h1-3,6-9,12H,4-5,13-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYJJHBAEYKXEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=NC3=C(N=CC=C3)N=C2C#CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Phenylethynyl)-2-(2-pyrrolidin-1-ylethoxy)pyrido[2,3-b]pyrazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


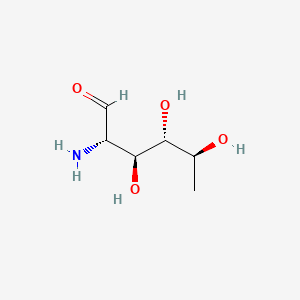
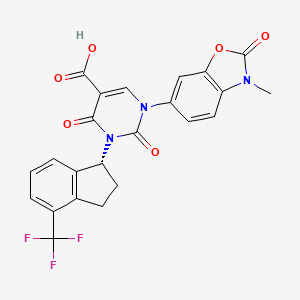
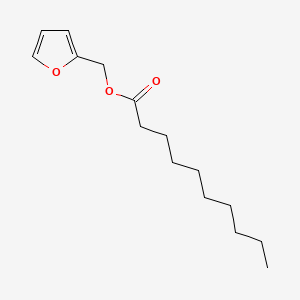

![4-[[4-fluoro-3-[2-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-7-carbonyl]phenyl]methyl]-2H-phthalazin-1-one](/img/structure/B607573.png)
![4-{5-[(E)-2-{4-(2-Chlorophenyl)-5-[5-(Methylsulfonyl)pyridin-2-Yl]-4h-1,2,4-Triazol-3-Yl}ethenyl]-1,3,4-Oxadiazol-2-Yl}benzonitrile](/img/structure/B607578.png)
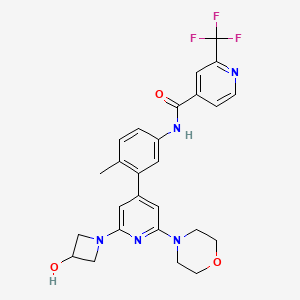
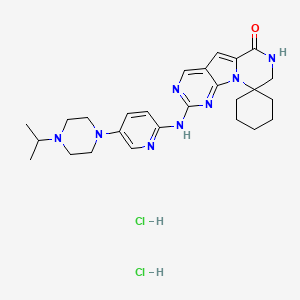
![(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-8-propan-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B607582.png)
![2-(2-(Hydroxymethyl)-3-(1-methyl-6-oxo-5-(pyrimidin-4-ylamino)-1,6-dihydropyridin-3-yl)phenyl)-6,6-dimethyl-3,4,6,7-tetrahydro-2h-cyclopenta[4,5]thieno[2,3-c]pyridin-1(5h)-one](/img/structure/B607584.png)
![6-[2-Chloro-4-(3-methyl-2-oxopyridin-1-yl)phenyl]-8-[2-(3-fluoro-1-methylazetidin-3-yl)ethyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B607585.png)